molecular formula C23H22N2O6S B11455673 methyl [4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11455673
M. Wt: 454.5 g/mol
InChI Key: HPUFYCPGGKWYQS-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes methoxyphenyl groups and a thiazolopyridine core

Preparation Methods

The synthesis of METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a thioamide.

    Introduction of methoxyphenyl groups: This step involves the use of methoxyphenyl halides in a substitution reaction to attach the methoxyphenyl groups to the thiazolopyridine core.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenation with bromine or chlorination with thionyl chloride.

Scientific Research Applications

METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and enzymes, which could lead to the development of new drugs or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

METHYL 2-[4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H22N2O6S/c1-29-16-9-7-14(8-10-16)18-12-19(26)25(15-5-4-6-17(11-15)30-2)22-21(18)32-23(28)24(22)13-20(27)31-3/h4-11,18H,12-13H2,1-3H3

InChI Key

HPUFYCPGGKWYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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